molecular formula C10H13ClO2 B14462404 Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- CAS No. 72360-69-1

Benzene, 1-chloro-4-(1,1-dimethoxyethyl)-

Cat. No.: B14462404
CAS No.: 72360-69-1
M. Wt: 200.66 g/mol
InChI Key: HMTGPGBEDMHXMX-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, where a chlorine atom and a 1,1-dimethoxyethyl group are substituted at the para positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- typically involves the chlorination of 1,1-dimethoxyethylbenzene. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,1-dimethoxyethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acetal group.

Industrial Production Methods

Industrial production of Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- may involve large-scale chlorination processes, where the reaction is carried out in continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The 1,1-dimethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the acetal group to an alcohol.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

    Substitution: Formation of phenols, amines, or thiols.

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of benzyl alcohol or other reduced derivatives.

Scientific Research Applications

Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the 1,1-dimethoxyethyl group can undergo hydrolysis or oxidation. These reactions can lead to the formation of reactive intermediates that interact with biological molecules or other chemical species.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-chloro-4-(1,1-dimethylpropoxy)
  • Benzene, 1-chloro-4-(phenylethynyl)
  • Benzene, 1,4-dichloro-

Uniqueness

Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- is unique due to the presence of the 1,1-dimethoxyethyl group, which imparts distinct chemical properties and reactivity. This group can undergo specific reactions that are not possible with other similar compounds, making it valuable for certain synthetic applications and research studies.

Properties

CAS No.

72360-69-1

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

1-chloro-4-(1,1-dimethoxyethyl)benzene

InChI

InChI=1S/C10H13ClO2/c1-10(12-2,13-3)8-4-6-9(11)7-5-8/h4-7H,1-3H3

InChI Key

HMTGPGBEDMHXMX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(OC)OC

Origin of Product

United States

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